Benzamide, N-methyl-N-(2-nitrophenyl)-

Description

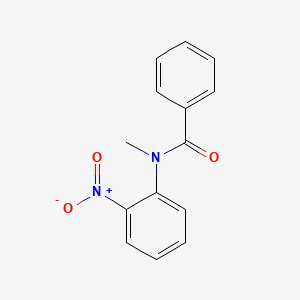

Benzamide, N-methyl-N-(2-nitrophenyl)- is a nitro-substituted benzamide derivative characterized by a benzamide core with a methyl group on the amide nitrogen and a 2-nitrophenyl substituent. Its molecular formula is C₁₄H₁₁N₃O₃, and its InChIKey is ZASRHYGPSKZBQJ-UHFFFAOYSA-N . Structurally, the compound features a planar amide moiety (C–N–C=O) with dihedral angles of 71.76° and 24.29° relative to the adjacent aromatic rings, as confirmed by X-ray crystallography .

Properties

CAS No. |

5496-57-1 |

|---|---|

Molecular Formula |

C14H12N2O3 |

Molecular Weight |

256.26 g/mol |

IUPAC Name |

N-methyl-N-(2-nitrophenyl)benzamide |

InChI |

InChI=1S/C14H12N2O3/c1-15(14(17)11-7-3-2-4-8-11)12-9-5-6-10-13(12)16(18)19/h2-10H,1H3 |

InChI Key |

UGPUSLUMEDJBTH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1[N+](=O)[O-])C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-methyl-N-(2-nitrophenyl)- typically involves the reaction of 2-nitroaniline with N-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for Benzamide, N-methyl-N-(2-nitrophenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-methyl-N-(2-nitrophenyl)- can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: The major product is N-methyl-N-(2-aminophenyl)benzamide.

Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Scientific Research Applications

Benzamide, N-methyl-N-(2-nitrophenyl)- has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of Benzamide, N-methyl-N-(2-nitrophenyl)- is largely dependent on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitrophenyl group can interact with amino acid residues in the enzyme, leading to inhibition of its activity. The exact molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The table below summarizes key structural and electronic differences among benzamide derivatives:

Key Observations:

- Electron-Withdrawing Groups (NO₂): Enhance electrophilic substitution resistance but stabilize negative charges in intermediates .

- Electron-Donating Groups (OCH₃, CH₃): Increase aromatic ring reactivity toward electrophiles. Methoxy groups also enhance solubility in polar solvents .

- Steric Effects: Bulky substituents (e.g., branched alkyl chains) hinder molecular packing and reaction accessibility .

Hydrogen Bonding and Crystallography

- N-methyl-N-(2-nitrophenyl)benzamide forms C(4) chains via N–H⋯O hydrogen bonds between the amide NH and carbonyl oxygen, promoting crystal growth along the [100] axis .

- N-(2-hydroxyethyl)-2-(oxazolidinone)benzamide () forms 14-membered hydrogen-bonded dimers via hydroxyl and carbonyl interactions, contrasting with the linear chains of nitro-substituted analogs.

- 2,4-Dimethoxy derivatives exhibit weaker C–H⋯O interactions due to methoxy electron donation, resulting in less dense crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.